Brimonidine-d4 D-Tartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

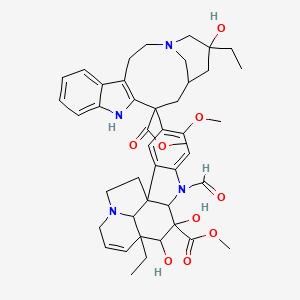

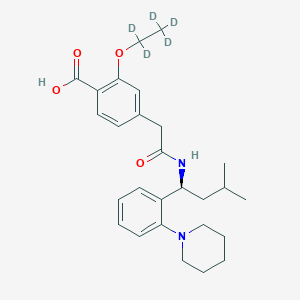

Brimonidine-d4 D-Tartrate is a deuterium-labeled derivative of Brimonidine D-Tartrate. It is primarily used in scientific research as a reference standard and tracer. Brimonidine itself is an alpha-2 adrenergic receptor agonist commonly used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure .

作用机制

Mode of Action

Brimonidine-d4 D-Tartrate is an alpha-2 adrenergic agonist . It binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . This interaction results in a decrease in noradrenaline release at the synaptic junction, reducing the stimulation of beta-2 adrenoceptors and the production of aqueous humor by the ciliary epithelium .

Biochemical Pathways

The binding of this compound to alpha-2 adrenoceptors triggers a complex Gi-coupled signaling cascade pathway . This pathway leads to a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .

Pharmacokinetics

When administered ophthalmically, this compound is rapidly absorbed into the eye . It is metabolized extensively in the liver and excreted in the urine . The time to peak plasma concentration is between 1 to 4 hours, and the elimination half-life is approximately 3 hours .

生化分析

Biochemical Properties

Brimonidine-d4 D-Tartrate interacts with α2 adrenergic receptors, which are a type of G protein-coupled receptor . The activation of these receptors inhibits the activity of adenylate cyclase, reducing cAMP and hence aqueous humor production by the ciliary body .

Cellular Effects

This compound has been shown to have cytoprotective and neuroprotective properties . It has been observed in studies of cultured cells and in animal models of optic nerve and retinal damage . In a study on myopia treatment, it was found that treatment with brimonidine inhibited the development of form-deprivation myopia (FDM), significantly decreasing myopic refraction, excessive axial length, and elevation of intraocular pressure .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, leading to a reduction in cAMP . This, in turn, reduces aqueous humor production by the ciliary body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on myopia, the inhibitory effects on the development of form-deprivation myopia (FDM) were observed over a period of 21 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on myopia, different concentrations of brimonidine were tested, and it was found that certain dosages inhibited the development of FDM . In another study, it was found that a single intravitreal injection of this compound provided remarkable retinal ganglion cells protection .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully detailed in the available literature. It is known that the compound interacts with α2 adrenergic receptors, which are involved in various cellular signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. It is known that the compound is a highly selective α2 adrenergic receptor agonist, suggesting that it may interact with these receptors in various tissues .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. Given its role as an α2 adrenergic receptor agonist, it is likely that it interacts with these receptors at the cell membrane .

准备方法

The synthesis of Brimonidine-d4 D-Tartrate involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Brimonidine molecule. This process typically includes multiple steps of organic synthesis, such as halogenation, nucleophilic substitution, and deuterium exchange reactions. Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high purity and yield .

化学反应分析

Brimonidine-d4 D-Tartrate undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

科学研究应用

Brimonidine-d4 D-Tartrate is widely used in scientific research for various applications:

Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Brimonidine in pharmaceutical formulations.

Biology: It is used in biological studies to trace the metabolic pathways and pharmacokinetics of Brimonidine.

Medicine: It is employed in preclinical studies to evaluate the efficacy and safety of Brimonidine-based therapies.

Industry: It is utilized in the development and quality control of ophthalmic solutions containing Brimonidine.

相似化合物的比较

Brimonidine-d4 D-Tartrate is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

Brimonidine Tartrate: The non-deuterated form used clinically for glaucoma treatment.

Apraclonidine: Another alpha-2 adrenergic agonist used for short-term management of intraocular pressure.

Clonidine: An alpha-2 adrenergic agonist used primarily for hypertension but also has ocular applications

This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies.

属性

IUPAC Name |

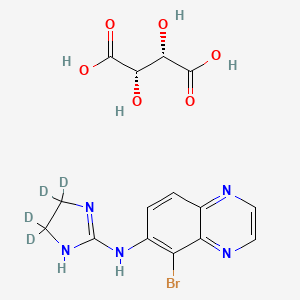

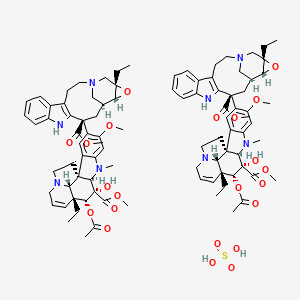

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-IQSCRJKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

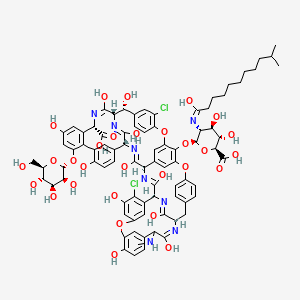

![(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate](/img/structure/B1140412.png)

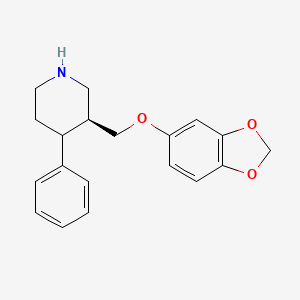

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)

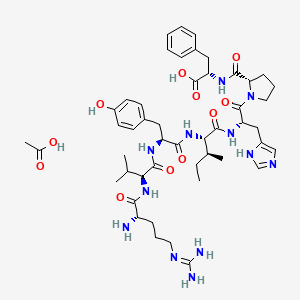

![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B1140434.png)